Introduction: Contextualizing 1-(2,4,5-Trichlorophenyl)-2-thiourea in Modern Research
Introduction: Contextualizing 1-(2,4,5-Trichlorophenyl)-2-thiourea in Modern Research
An In-depth Technical Guide to the Chemical Properties of 1-(2,4,5-Trichlorophenyl)-2-thiourea
1-(2,4,5-Trichlorophenyl)-2-thiourea belongs to the N-arylthiourea class of compounds, a scaffold of significant interest in synthetic chemistry and drug discovery. The presence of a heavily chlorinated phenyl ring combined with the versatile thiourea moiety imparts a unique electronic and steric profile, suggesting potential applications ranging from a precursor in heterocyclic synthesis to a candidate for biological screening. Thiourea derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties.[1][2] The trichlorophenyl group, often found in fungicides and other bioactive molecules, further enhances the potential of this specific compound.[3]
This guide provides a comprehensive technical overview of 1-(2,4,5-Trichlorophenyl)-2-thiourea, designed for researchers and drug development professionals. We will delve into its core chemical properties, propose a robust synthesis protocol, analyze its reactivity, and discuss its safety profile, grounding all claims in established scientific principles and data.
Section 1: Core Physicochemical and Computed Properties
A foundational understanding of a compound's physical and computed properties is critical for its application in experimental settings. These parameters influence solubility, membrane permeability, and reactivity, guiding decisions in reaction setup, purification, and formulation.
| Property | Value | Source |
| CAS Number | 90617-76-8 | [4] |
| Molecular Formula | C₇H₅Cl₃N₂S | [4][5] |
| Molecular Weight | 255.55 g/mol | [4][5] |
| Melting Point | 178-180°C | [4] |
| Topological Polar Surface Area (TPSA) | 38.05 Ų | [5] |
| LogP (Computed) | 3.3023 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
| Rotatable Bonds | 1 | [5] |
The relatively high LogP value suggests poor aqueous solubility but good lipid solubility, a key consideration for its potential as a bioactive agent targeting cellular membranes or intracellular components. The melting point provides a reliable metric for purity assessment following synthesis.
Section 2: Synthesis and Characterization
The synthesis of N-aryl thioureas is a well-established transformation in organic chemistry. The most direct and common pathway involves the reaction of an aromatic amine with a source of isothiocyanate.
Proposed Synthesis Protocol: From 2,4,5-Trichloroaniline
This protocol details the synthesis via an in situ generated isothiocyanate from ammonium thiocyanate. This method is chosen for its operational simplicity and use of readily available, stable reagents, avoiding the handling of volatile and toxic isothiocyanates directly.
Methodology:
-
Isothiocyanate Formation:
-
To a stirred solution of 2,4,5-trichloroaniline (1.0 eq) in acetone (10 mL/g of amine), add concentrated hydrochloric acid (1.2 eq).
-
Cool the resulting slurry to 0-5°C in an ice bath.
-
Add a solution of ammonium thiocyanate (1.1 eq) in water (2 mL/g) dropwise, maintaining the temperature below 10°C. The causality here is critical: the acidic medium protonates the amine, forming the anilinium salt, which then reacts with thiocyanate to generate the corresponding isothiocyanate in situ. Low temperature is maintained to control the exothermicity of the reaction and minimize side product formation.
-
-
Thiourea Formation:
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
-
Isolation and Purification:
-
Pour the reaction mixture into a beaker of cold water (50 mL/g of initial amine).
-
The crude 1-(2,4,5-Trichlorophenyl)-2-thiourea will precipitate as a solid. The rationale for this step is to crash out the organic product, as it is insoluble in water, while the inorganic salts remain in the aqueous phase.
-
Collect the solid by vacuum filtration and wash thoroughly with deionized water to remove any remaining salts.
-
Dry the crude product in a vacuum oven at 50-60°C.
-
-
Recrystallization (Self-Validating Purity Check):
-
Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or acetonitrile. The choice of solvent is determined by the compound's high solubility in the hot solvent and poor solubility when cold, ensuring high recovery of pure crystals.
-
The purity of the final product should be validated by melting point analysis. A sharp melting range consistent with the literature value (178-180°C) indicates high purity.[4] Further confirmation can be obtained via HPLC and spectroscopic methods.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(2,4,5-Trichlorophenyl)-2-thiourea.
Section 3: Expected Spectroscopic Signatures
-
¹H NMR (in DMSO-d₆):
-
Aromatic Protons: Two singlets (or two doublets with a small meta coupling constant) are expected in the aromatic region (δ 7.5-8.5 ppm). The proton at C6 (between two chlorine atoms) will be significantly downfield shifted compared to the proton at C3.
-
N-H Protons: Two distinct broad singlets are expected, typically in the range of δ 9.0-11.0 ppm. The broadening is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange. The N-H proton adjacent to the trichlorophenyl ring will likely be at a different chemical shift than the two protons of the terminal -NH₂ group.
-
-
¹³C NMR (in DMSO-d₆):
-
Thiourea Carbonyl (C=S): A characteristic peak is expected in the range of δ 180-185 ppm.[6] This significant downfield shift is a hallmark of the thiocarbonyl group.
-
Aromatic Carbons: Six distinct signals are expected. The carbons directly bonded to chlorine atoms will have their signals shifted, and the carbon attached to the nitrogen (C1) will appear around δ 140 ppm.
-
-
FT-IR (ATR):
-
N-H Stretching: A series of bands in the 3100-3400 cm⁻¹ region corresponding to symmetric and asymmetric N-H stretches.
-
C=S Stretching: A strong band around 1320-1350 cm⁻¹ is characteristic of the thiourea C=S bond.[2]
-
C-N Stretching: Bands in the 1400-1500 cm⁻¹ region.
-
Aromatic C-H and C=C: Signals in the 3000-3100 cm⁻¹ and 1550-1600 cm⁻¹ regions, respectively.
-
C-Cl Stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.
-
Section 4: Chemical Reactivity and Stability
The reactivity of 1-(2,4,5-Trichlorophenyl)-2-thiourea is dominated by the thiocarbonyl group and the adjacent nitrogen atoms.
-
Stability: The compound is a stable solid at room temperature. However, upon heating to decomposition, it is expected to release highly toxic fumes of nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl).[7][8]
-
Reactivity:
-
Nucleophilicity: The sulfur atom is a soft nucleophile, capable of reacting with soft electrophiles like alkyl halides to form isothiouronium salts. The nitrogen atoms are also nucleophilic.
-
Cyclization Reactions: Thioureas are cornerstone building blocks for synthesizing heterocyclic compounds like thiazoles and pyrimidines. For instance, reaction with α-haloketones can lead to the formation of aminothiazole rings.
-
Dehydrosulfurization: The C=S bond can be converted to a C=N bond using reagents like dicyclohexylcarbodiimide (DCC) or iodine, a key step in forming carbodiimides or guanidines.[6]
-
-
Incompatibilities: As an organosulfide, it is incompatible with strong oxidizing agents (peroxides, nitrates), strong acids, and strong bases.[7][9] Reaction with acids may liberate toxic hydrogen sulfide gas.
Molecular Reactivity Diagram
Caption: Key nucleophilic and electrophilic sites on the molecule.
Section 5: Potential Biological Activities and Research Applications
While specific bioactivity data for 1-(2,4,5-Trichlorophenyl)-2-thiourea is limited, the structural motifs present suggest several avenues for investigation.
-
Antifungal/Herbicidal Agent: The trichlorophenyl group is a known toxophore in many pesticides. Research on related N-(2,4,5-trichlorophenyl)sulfonamides has demonstrated excellent activity against the fungus Botrytis cinerea.[3] This suggests that the title compound could serve as a valuable lead structure or intermediate for novel agrochemicals.
-
Anticancer and Antimicrobial Research: Phenylthiourea derivatives are widely studied for their therapeutic potential. The ability of the thiourea moiety to coordinate with metal ions is crucial for the mechanism of action of several metalloenzymes, making these compounds interesting as potential enzyme inhibitors.[1]
-
Synthetic Intermediate: As discussed in the reactivity section, this compound is an excellent precursor for the synthesis of more complex heterocyclic systems that are frequently screened in drug discovery programs.[6]
Section 6: Safety, Handling, and Disposal
1-(2,4,5-Trichlorophenyl)-2-thiourea is classified as a hazardous substance and requires strict handling protocols.
-
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 3) - H301: Toxic if swallowed.[10]
-
Acute Toxicity, Dermal (Category 3) - H311: Toxic in contact with skin.[10]
-
Acute Toxicity, Inhalation (Category 3) - H331: Toxic if inhaled.[10]
-
Skin Irritation (Category 2) - H315: Causes skin irritation.[10]
-
Eye Irritation (Category 2) - H319: Causes serious eye irritation.[10]
-
-
Handling Protocol:
-
Work in a well-ventilated chemical fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[9]
-
Avoid generating dust. Use appropriate weighing techniques (e.g., weighing in a closed container).
-
-
Storage:
-
Spill & Disposal:
-
In case of a spill, evacuate the area. Collect the spilled solid using a non-sparking scoop and place it in a sealed container for disposal.[9] Do not flush to the sewer.
-
Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10] This compound is related to other chlorophenyl thioureas which are listed as acute hazardous wastes (P-list) by the EPA under certain conditions.[12][13]
-
References
-
Hazard Summary: Thiourea, (2-Chlorophenyl). New Jersey Department of Health. [Link]
-
Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods. MDPI. [Link]
-
N-(2-Chlorophenyl)thiourea | C7H7ClN2S. PubChem. [Link]
-
Thiourea, (2-chlorophenyl)-. NIST WebBook. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
-
Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. ResearchGate. [Link]
-
1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. ResearchGate. [Link]
-
Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. ResearchGate. [Link]
-
1-(2-chlorophenyl)-2-thiourea (C7H7ClN2S). PubChemLite. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. [Link]
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